N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide
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Overview
Description
N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrazole moiety, making it a candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with appropriate amines. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 1-(3-methylphenyl)-5-propylpyrazole to form the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular activity and potential use in treating other infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide stands out due to its unique combination of a pyrazine ring and a pyrazole moiety, which imparts distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively targeted by similar compounds .
Properties
IUPAC Name |
N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-5-17-15(22-18(24)16-11-19-8-9-20-16)12-21-23(17)14-7-4-6-13(2)10-14/h4,6-12H,3,5H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLUHRNERMQTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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